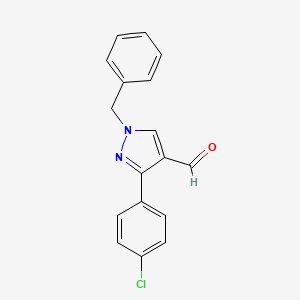
1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family This compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a 4-chlorophenyl group at position 3, and a formyl group at position 4 of the pyrazole ring
準備方法
The synthesis of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with benzylhydrazine under specific conditions. Here is a general synthetic route:
Formation of Hydrazone: 4-chlorobenzaldehyde is reacted with benzylhydrazine in methanol to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization in the presence of a suitable base, such as sodium ethoxide, to form the pyrazole ring.
Formylation: The resulting pyrazole is then formylated using a formylating agent like Vilsmeier-Haack reagent to introduce the formyl group at position 4.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
化学反応の分析
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.
科学的研究の応用
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: It is utilized in the development of organic materials with specific electronic properties, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
作用機序
The mechanism of action of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The molecular targets and pathways involved include binding to the active site of enzymes or interacting with cellular receptors.
類似化合物との比較
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: This compound has a carboxylate group instead of a formyl group, which may alter its reactivity and biological activity.
1-Benzyl-3-(4-chlorophenyl)urea: This compound contains a urea moiety, which can influence its hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-6-14(7-9-16)17-15(12-21)11-20(19-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUTKHOQURDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
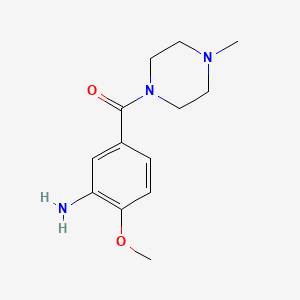
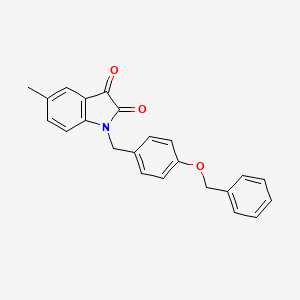
![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2564219.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
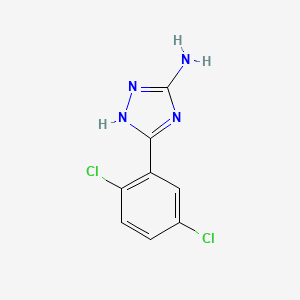
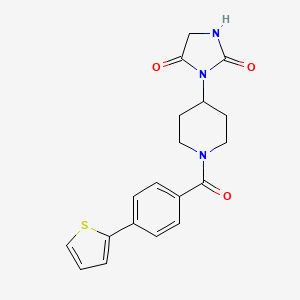
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-AMINE](/img/structure/B2564229.png)
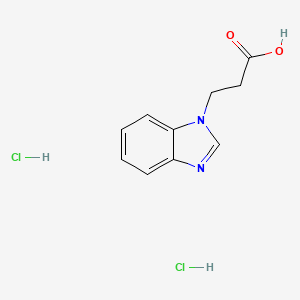
![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(benzylsulfanyl)ethan-1-one](/img/structure/B2564231.png)
